N1-(1-methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide
Description
N1-(1-Methoxypropan-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide is a synthetic oxalamide derivative characterized by a methoxypropan-2-yl group at the N1 position and a 6-methylpyridin-2-yl substituent at the N2 position. The methoxypropan-2-yl group may enhance solubility, while the methyl-substituted pyridine moiety could influence receptor binding or metabolic stability compared to unsubstituted pyridyl analogs.
Properties
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-(6-methylpyridin-2-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-5-4-6-10(13-8)15-12(17)11(16)14-9(2)7-18-3/h4-6,9H,7H2,1-3H3,(H,14,16)(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXFKMXISPBKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NC(C)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Oxalamides
Key Observations:
N2 Groups: The 6-methylpyridin-2-yl group in the target compound differs from the 2-(pyridin-2-yl)ethyl group in S335. Methylation at the pyridine 6-position may sterically hinder metabolic oxidation, enhancing stability compared to unsubstituted pyridyl analogs .
Biological Activity :
- Antiviral oxalamides (e.g., Compound 15) prioritize bulky, heterocyclic N2 substituents (e.g., thiazolyl-pyrrolidinyl) for targeting viral entry proteins, while flavorants (e.g., S336) favor aromatic N1 groups (dimethoxybenzyl) and flexible N2 linkers (ethyl-pyridyl) for taste receptor activation .
16.100 exhibit high NOELs (100 mg/kg/day) and safety margins (>33 million), attributed to rapid metabolism via hydrolytic cleavage of the oxalamide bond . The target compound’s methoxypropan-2-yl group may similarly promote non-toxic metabolic pathways.
Research Implications and Gaps
While the target compound shares structural motifs with well-characterized oxalamides, its specific activity and safety remain unstudied in the provided evidence. Future research should:
- Assess metabolic pathways, particularly hydrolysis of the oxalamide bond and oxidation of the 6-methylpyridin-2-yl group, to predict toxicity .
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